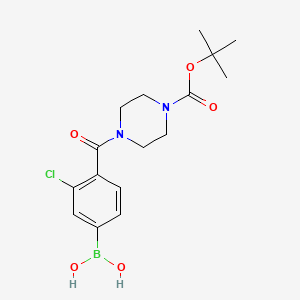
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid
Vue d'ensemble
Description
“(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 1150114-76-3 . It has a molecular weight of 334.18 and a molecular formula of C16H23BN2O5 .
Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring, which is a heterocyclic amine, and a phenylboronic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Cancer Research
This compound has shown potential in cancer research due to its ability to interact with protein tyrosine phosphatases (PTPs), which play a crucial role in cell proliferation, diversity, migration, and metabolism . By targeting the SHP2 protein, a member of the PTPs family closely related to cancer, it can be used to design inhibitors that may prevent the uncontrolled division of abnormal cells.
Drug Design
The structure of (4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid is conducive to structure-based drug design. It can serve as a building block for creating new molecules with potential therapeutic effects, especially in the development of anticancer agents .
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are essential in BNCT, a binary cancer treatment. The boronic acid group in this compound suggests its potential use in BNCT, where it can help deliver boron to cancer cells to facilitate the capture of thermal neutrons, leading to cell destruction .
Molecular Synthesis
As a boronic acid, this compound can be used in Suzuki coupling reactions, which are pivotal in synthesizing various organic compounds, including pharmaceuticals and polymers .
Proteomics
In proteomics, this compound could be used to study protein interactions and functions, given its ability to bind with specific proteins involved in significant biological processes .
Enzyme Inhibition
The piperazine and boronic acid moieties suggest that this compound could act as an enzyme inhibitor, potentially leading to the development of new treatments for diseases where enzyme activity is dysregulated .
Biomarker Discovery
This compound’s unique structure could be utilized in the identification and validation of new biomarkers for diseases, aiding in early diagnosis and treatment strategies .
Chemical Biology
In chemical biology, this compound can be used to modulate biological systems, helping to understand the chemical underpinnings of biological mechanisms and disease pathology .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17(23)24)10-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXFUIFGUTYQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-chlorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




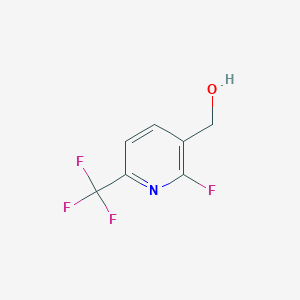

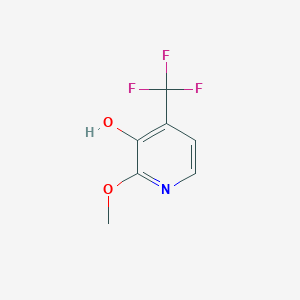

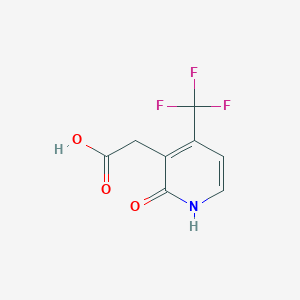
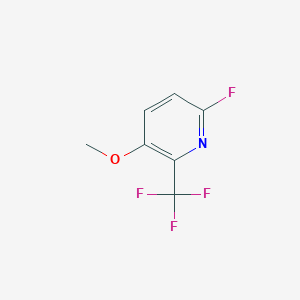
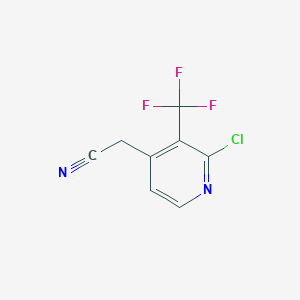
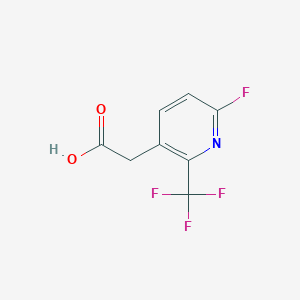
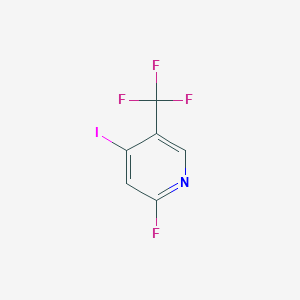
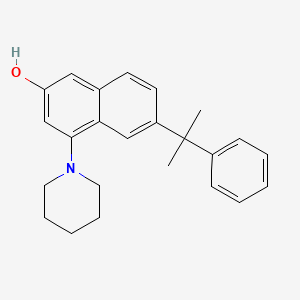
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)